3-(Naphthalen-2-YL)-5-nitrobenzoic acid
Description
Contextualization of Substituted Benzoic Acids in Contemporary Organic Chemistry
Substituted benzoic acids are a cornerstone class of compounds in modern organic chemistry, serving as fundamental building blocks for a vast array of more complex molecules. Benzoic acid itself, a simple aromatic carboxylic acid, exhibits acidity that is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. turito.comlibretexts.org Electron-withdrawing groups, such as halogens or nitro groups, tend to increase the acidity by stabilizing the resulting carboxylate anion through inductive or resonance effects. openstax.orgpearson.com Conversely, electron-donating groups decrease acidity. libretexts.org This predictable modulation of electronic properties makes substituted benzoic acids invaluable as synthetic intermediates in pharmaceuticals, agrochemicals, and materials science. openstax.orgcrysdotllc.com The reactivity of the carboxylic acid group allows for its conversion into esters, amides, and acid halides, while the aromatic ring can undergo further substitution, making these compounds exceptionally versatile synthetic platforms.
Significance of Naphthalene (B1677914) and Nitro-Substituted Aromatic Systems in Chemical Research
The naphthalene moiety, a fused bicyclic aromatic hydrocarbon, is a privileged structure in chemical research. nih.gov Its extended π-electron system imparts unique photophysical properties, making naphthalene derivatives essential in the development of dyes, pigments, and organic electronic materials. nih.gov In medicinal chemistry, the naphthalene scaffold is present in numerous therapeutic agents, valued for its lipophilicity and rigid structure which can facilitate precise interactions with biological targets. libretexts.org
When combined with a nitro group (-NO₂), an aromatic system's chemical character is profoundly altered. The nitro group is one of the strongest electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. chemimpex.comchemsrc.com This strong electron-withdrawing nature also significantly increases the acidity of attached functional groups, such as a carboxylic acid. quora.comquora.com Furthermore, the nitro group is a versatile synthetic handle; its reduction to an amine group provides a gateway to a wide range of functionalities, including amides and diazonium salts, which are themselves precursors to many other chemical entities. nist.govnih.gov
Research Trajectories for 3-(Naphthalen-2-YL)-5-nitrobenzoic acid
Specific research focused exclusively on this compound is not prominent in the published literature, suggesting it is a novel or sparsely studied compound. However, its molecular architecture, which combines the large, rigid naphthalene system with the potent electron-withdrawing nitrobenzoic acid core, suggests several logical research trajectories.
A primary research avenue would be its synthesis and characterization. A plausible and efficient method for its preparation involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 3-bromo-5-nitrobenzoic acid and naphthalen-2-ylboronic acid. researchgate.netrsc.orgtcichemicals.com This approach is a standard for forming aryl-aryl bonds and would provide reliable access to the compound for further study. nih.gov
Following its synthesis, a key area of investigation would be its potential as an advanced intermediate. The presence of the reducible nitro group means that 3-(naphthalen-2-yl)-5-aminobenzoic acid could be readily produced. This amino derivative could then serve as a precursor for novel dyes, polymers with interesting conductive or thermal properties, or as a scaffold for creating new classes of ligands for catalysis or biologically active molecules. The combination of the bulky, planar naphthalene unit and the versatile aminobenzoic acid moiety offers a unique three-dimensional structure for designing targeted molecules.
Scope and Organization of the Academic Research
This article provides a detailed academic analysis of the chemical compound this compound. In the absence of extensive dedicated research on this specific molecule, this review focuses on its fundamental chemical nature, predicted properties based on well-established principles of physical organic chemistry, and a plausible synthetic pathway. The subsequent sections will detail a proposed synthesis, present tables of its calculated and predicted physicochemical properties in the context of related known compounds, and discuss its likely spectroscopic characteristics.
Detailed Research Findings
Proposed Synthesis
The most logical and efficient route to synthesize this compound is via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. tcichemicals.com In this case, the reaction would involve coupling commercially available naphthalen-2-ylboronic acid with 3-bromo-5-nitrobenzoic acid .
The reaction would proceed as follows:
Reactants : 3-bromo-5-nitrobenzoic acid (or its methyl/ethyl ester to improve solubility and prevent side reactions with the acidic proton) and naphthalen-2-ylboronic acid.
Catalyst : A palladium(0) source, such as Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand (e.g., PCy₃·HBF₄), is typically used. nih.gov
Base and Solvent : A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid. The reaction is typically carried out in a solvent mixture, such as toluene (B28343) and water. nih.govresearchgate.net
If an ester is used as the starting material, a final hydrolysis step (e.g., with aqueous sodium hydroxide (B78521) followed by acidification) would be necessary to yield the final carboxylic acid product.
Predicted Physicochemical and Spectroscopic Properties
Based on its structure, the key properties of this compound can be predicted.
Physicochemical Properties The fundamental properties of the title compound are presented below. The molecular formula and weight are calculated, while the pKa is an estimated value based on analogous structures.
| Property | Value | Basis |
| Molecular Formula | C₁₇H₁₁NO₄ | Calculated |
| Molecular Weight | 293.28 g/mol | Calculated |
| Predicted pKa | ~3.4 - 3.5 | Estimated |
| Appearance | Likely a pale yellow to off-white solid | Inferred from related nitroaromatic compounds |
pKa Estimation: The pKa of benzoic acid is 4.2. turito.com The addition of a nitro group at the meta position increases the acidity, with 3-nitrobenzoic acid having a pKa of 3.47. chemimpex.com The naphthalen-2-yl group at the other meta position is expected to have a minor inductive/resonance effect on the distant carboxyl group, so the pKa of the title compound is predicted to be very close to that of 3-nitrobenzoic acid.
Comparative Acidity of Benzoic Acids To place the predicted acidity in context, the following table compares the pKa values of related benzoic acids.
| Compound | pKa | Effect of Substituent(s) | Reference(s) |
| Benzoic Acid | 4.19 - 4.20 | Baseline | turito.comlibretexts.org |
| 4-Nitrobenzoic Acid | 3.41 | Strong electron-withdrawal (Resonance + Inductive) | libretexts.orgquora.com |
| 3-Nitrobenzoic Acid | 3.47 | Strong electron-withdrawal (Inductive) | chemimpex.comquora.com |
| 2-Nitrobenzoic Acid | 2.16 | Strong electron-withdrawal (Inductive) + Ortho effect | quora.com |
| This compound | ~3.4 - 3.5 | Predicted |
Predicted Spectroscopic Data
¹H NMR : The spectrum would be complex. The carboxylic acid proton (-COOH) would likely appear as a broad singlet far downfield (>10 ppm). docbrown.info The protons on the benzoic acid ring would appear as distinct signals in the aromatic region (7.5-9.0 ppm), shifted downfield due to the deshielding effect of the nitro group. chemicalbook.comspectrabase.com The seven protons of the naphthalene ring system would also produce a series of complex multiplets in the aromatic region.
¹³C NMR : The spectrum would show 17 distinct carbon signals. The carbonyl carbon of the acid would be significantly deshielded (~165-170 ppm). The ten carbons of the naphthalene system and the six carbons of the substituted benzene ring would appear in the aromatic region (~120-150 ppm).
IR Spectroscopy : Key signals would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1700-1725 cm⁻¹), and two characteristic strong stretches for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). nist.govnist.gov
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-2-yl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)15-8-14(9-16(10-15)18(21)22)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQUWURNQQZHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690433 | |
| Record name | 3-(Naphthalen-2-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-32-4 | |
| Record name | 3-(Naphthalen-2-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 3-(Naphthalen-2-YL)-5-nitrobenzoic acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. scitepress.orgresearchgate.net For this compound, the primary disconnection is the C-C bond between the benzoic acid ring and the naphthalene (B1677914) ring.
This key disconnection points to a cross-coupling reaction as the final bond-forming step. This leads to two potential synthons: a 3-halo-5-nitrobenzoic acid derivative (an aryl halide electrophile) and a naphthalen-2-yl organometallic species (a nucleophile), or vice versa. The most common and practical approach involves a halogenated benzoic acid precursor and a naphthalenyl organoboron or organotin compound. numberanalytics.comnumberanalytics.com
Further disconnection of the 3-halo-5-nitrobenzoic acid precursor suggests a synthesis starting from a more basic benzoic acid structure, which would undergo halogenation and nitration. However, the directing effects of the carboxyl and nitro groups make a more controlled synthesis starting from a pre-functionalized benzene (B151609) derivative more feasible. libretexts.org Often, the synthesis begins with an ester of the benzoic acid to protect the acidic proton and improve solubility during the coupling reaction, necessitating a final hydrolysis step. oieau.frchemspider.com
Classical and Modern Synthetic Approaches for this compound
The forward synthesis, guided by the retrosynthetic analysis, typically involves three main stages: the synthesis of the benzoic acid core, the cross-coupling reaction, and the final deprotection step.
The core of the target molecule is a 3,5-disubstituted benzoic acid. A common starting material for this is a halogenated benzoic acid, which is then subjected to nitration, or a nitro-substituted toluene (B28343) that is subsequently oxidized.
For instance, 3-nitrobenzoic acid can be synthesized by the nitration of methyl benzoate (B1203000) followed by hydrolysis. orgsyn.org This method is often preferred over the direct nitration of benzoic acid because it avoids the formation of isomeric byproducts that are difficult to separate. orgsyn.org To obtain the required 3-halo-5-nitrobenzoic acid, a starting material like 3-bromobenzoic acid can be nitrated. The carboxylic acid and bromine are both meta-directing groups, leading to the desired 3-bromo-5-nitrobenzoic acid.
Alternatively, a Sandmeyer-type reaction can be employed, starting from 3-amino-5-nitrobenzoic acid to introduce a halide. prepchem.com The synthesis of the core is often performed on the methyl or ethyl ester of the benzoic acid to facilitate purification and handling in subsequent steps.
The formation of the biaryl C-C bond is the cornerstone of this synthesis. numberanalytics.com Modern palladium-catalyzed cross-coupling reactions have revolutionized this field, offering mild conditions and high functional group tolerance compared to older methods like the Ullmann reaction. numberanalytics.comnumberanalytics.com
The Suzuki-Miyaura coupling is a widely used and robust method for forming C-C bonds. libretexts.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium complex in the presence of a base. numberanalytics.comlibretexts.org
In the context of synthesizing this compound, the typical strategy involves coupling methyl 3-bromo-5-nitrobenzoate with naphthalen-2-ylboronic acid. The reaction is catalyzed by a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, with a base like potassium carbonate to facilitate the catalytic cycle. nih.gov The use of electron-rich and bulky phosphine ligands can enhance the efficiency of the coupling, especially with less reactive aryl chlorides. nih.gov
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | Methyl 3-bromo-5-nitrobenzoate | Electrophilic coupling partner |
| Organoboron Reagent | Naphthalen-2-ylboronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Ligand | SPhos, XPhos | Stabilizes and activates the catalyst nih.gov |
| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene/H₂O, Dioxane, DMF | Solubilizes reactants and reagents |
The Stille coupling offers an alternative pathway, reacting an organohalide with an organotin reagent (stannane) in the presence of a palladium catalyst. nih.govnih.gov A key advantage of Stille coupling is the stability of organostannanes to air and moisture. orgsyn.org
For this synthesis, the reaction would involve coupling methyl 3-bromo-5-nitrobenzoate with 2-(tributylstannyl)naphthalene. The reaction conditions are similar to the Suzuki coupling, employing a palladium catalyst, often with specialized ligands to improve reaction rates and yields. nih.gov While effective, a significant drawback of the Stille protocol is the toxicity of the organotin reagents and byproducts, which can complicate purification and waste disposal. libretexts.org
Table 2: Comparison of Suzuki-Miyaura and Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (boronic acid/ester) | Organotin (stannane) |
| Toxicity | Generally low toxicity of boron compounds | High toxicity of tin compounds libretexts.org |
| Reaction Conditions | Requires a base | Often does not require a base, but additives can be used nih.gov |
| Byproducts | Boron-based salts, generally easy to remove | Tin-based compounds, can be difficult to remove |
As mentioned, synthetic routes to biaryl carboxylic acids often proceed via an ester intermediate. The initial starting material, such as 3-bromo-5-nitrobenzoic acid, is typically converted to its methyl or ethyl ester prior to the cross-coupling step. This is done to protect the carboxylic acid functionality, which could otherwise interfere with the organometallic reagents or the basic conditions of the coupling reaction. A common esterification method is to treat the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid.
The final step in the synthesis is the deprotection of the carboxylic acid, which is achieved through hydrolysis of the ester. Saponification, or base-catalyzed hydrolysis, is a highly effective method. psu.edumsu.edu The ester, methyl 3-(naphthalen-2-yl)-5-nitrobenzoate, is treated with an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. chemspider.commsu.edu The reaction forms the carboxylate salt, which upon acidification with a strong acid like HCl, precipitates the final product, this compound. chemspider.comorgsyn.org The rate of this hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. oieau.fr
Functional Group Interconversions and Derivatization
Functional group interconversions are crucial for accessing a variety of derivatives from a parent molecule, thereby expanding its chemical space and potential applications. vanderbilt.eduimperial.ac.uk For this compound, the nitro and carboxylic acid functionalities are prime targets for such transformations.
The nitro group can be readily reduced to an amino group, yielding 3-amino-5-(naphthalen-2-yl)benzoic acid. This transformation opens up a plethora of derivatization possibilities, as the resulting aniline (B41778) derivative can undergo a wide range of reactions, including diazotization, acylation, and condensation to form various heterocyclic systems. researchgate.net For instance, the amino group can be acylated with various acid chlorides or anhydrides to produce a library of amide derivatives.
The carboxylic acid group can be converted into a variety of other functional groups. For example, it can be esterified to form the corresponding esters, which may have different solubility and reactivity profiles. google.com Amidation of the carboxylic acid with different amines leads to the formation of a diverse set of amides. Furthermore, the carboxylic acid can be reduced to a primary alcohol, which can then be subjected to further transformations. A common derivatization strategy for carboxylic acids involves the use of reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group to form a derivative that can be more easily detected and quantified in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique has been shown to significantly improve the sensitivity of detection for various carboxylic acids. nih.gov
Catalytic Systems and Reaction Conditions for this compound Synthesis
The synthesis of this compound, primarily through the Suzuki-Miyaura cross-coupling reaction, is highly dependent on the catalytic system and reaction conditions employed. nih.govtcichemicals.com The choice of catalyst, ligand, base, and solvent all play a critical role in determining the reaction's efficiency, yield, and selectivity. researchgate.net
Catalytic Systems: Palladium-based catalysts are the most widely used for Suzuki-Miyaura couplings. nih.gov These can range from simple palladium salts like palladium(II) acetate (B1210297) to more complex pre-catalysts and N-heterocyclic carbene (NHC) palladium complexes. nih.gov The choice of ligand is also crucial, with phosphine ligands and NHC ligands being common choices that can enhance the stability and catalytic activity of the palladium center. nih.gov For challenging couplings, specialized ligands may be required to achieve high yields. In some cases, nickel-based catalysts have also been explored as a more cost-effective and environmentally benign alternative to palladium. mdpi.com
Reaction Conditions: The reaction conditions must be carefully optimized to achieve the desired outcome. This includes parameters such as temperature, reaction time, and the choice of base and solvent.
Temperature: The optimal temperature can vary significantly depending on the specific substrates and catalyst system used. nih.gov
Base: A variety of bases can be used, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). nih.gov The choice of base can influence the reaction rate and the suppression of side reactions.
Solvent: The solvent system is also a critical parameter. While organic solvents like toluene, THF, and DMF are commonly used, there is a growing interest in using more environmentally friendly solvents like water. tcichemicals.comnih.gov The use of aqueous solvent systems can be facilitated by the addition of phase-transfer catalysts. tcichemicals.com
The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions.
| Parameter | Typical Conditions |
| Catalyst | Palladium(II) acetate, Pd(PPh₃)₄, NHC-Pd complexes |
| Ligand | Phosphine ligands (e.g., PPh₃, P(t-Bu)₃), N-heterocyclic carbenes |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOH |
| Solvent | Toluene, THF, DMF, Water (with phase-transfer catalyst) |
| Temperature | Room temperature to reflux |
Mechanistic Investigations of Key Synthetic Transformations Involving this compound
The Suzuki-Miyaura cross-coupling reaction, the key transformation for synthesizing this compound, proceeds through a well-established catalytic cycle. nih.govnih.gov The generally accepted mechanism involves three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo-5-nitrobenzoic acid) in an oxidative addition step to form a Pd(II) intermediate.
Transmetalation: The aryl group from the organoboron reagent (naphthalen-2-ylboronic acid) is transferred to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The base plays a crucial role in this step by activating the organoboron reagent.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recent studies have also investigated the Suzuki-Miyaura coupling of nitroarenes, revealing that the catalytic cycle can be initiated by the cleavage of the aryl-nitro bond by palladium, representing a novel elemental reaction. nih.gov
Mechanistic studies often employ techniques such as kinetic analysis, in-situ spectroscopy, and computational modeling to elucidate the roles of the catalyst, ligands, and other reaction components in each step of the catalytic cycle. These investigations are crucial for optimizing reaction conditions and developing more efficient and robust catalytic systems.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjddhs.com In the synthesis of this compound, several green chemistry approaches can be considered to improve the sustainability of the process.
Alternative Solvents: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. jddhs.com Replacing traditional solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact. chemijournal.com The Suzuki-Miyaura reaction has been successfully performed in water, often with the aid of water-soluble catalysts or phase-transfer agents. tcichemicals.com
Catalyst Selection and Recycling: The use of highly efficient and recyclable catalysts is a key principle of green chemistry. jddhs.com Developing catalysts that can be easily separated from the reaction mixture and reused minimizes waste and reduces costs. researchgate.net Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive for their ease of separation. jddhs.com
Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions at ambient temperature, can reduce energy consumption and contribute to a more sustainable process. mdpi.comjddhs.com Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in many cases. chemijournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental concept of green chemistry. walisongo.ac.id The Suzuki-Miyaura reaction generally has good atom economy, as most of the atoms from the starting materials are incorporated into the product.
Waste Reduction: The development of synthetic methods that minimize the production of waste is a primary goal of green chemistry. This can be achieved through the use of catalytic reactions, high-yielding transformations, and processes that avoid the use of stoichiometric reagents and protecting groups. walisongo.ac.id
By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Despite a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, no specific experimental ¹H NMR, ¹³C NMR, FT-IR, or Raman spectra were found in the available scientific literature.
While spectroscopic data for structurally related compounds—such as various substituted nitrobenzoic acids and other naphthalene derivatives—are accessible, this information does not directly correspond to the specific molecular structure of this compound. The precise substitution pattern of the naphthalen-2-yl group at the 3-position and the nitro group at the 5-position of the benzoic acid ring creates a unique chemical environment for each atom and bond, which would result in distinct and specific spectroscopic signatures.
Consequently, without experimentally obtained and published data for this compound, a detailed analysis and elucidation of its structure through the advanced spectroscopic techniques outlined in the requested article sections cannot be provided at this time. The generation of scientifically accurate and verifiable content for the following sections is therefore not possible:
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy of 3-(Naphthalen-2-YL)-5-nitrobenzoic acid
Raman Spectroscopy
Further research and experimental analysis would be required to characterize this compound and to generate the specific spectroscopic data necessary to fulfill the requirements of the requested article.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated systems and chromophores present in the molecular structure.
The naphthalene (B1677914) moiety itself exhibits strong absorptions in the UV region. ijcesen.comnist.gov The electronic transitions are typically of the π → π* type, arising from the promotion of electrons within the aromatic system. The presence of substituents on the naphthalene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.
The nitrobenzoic acid portion of the molecule also contributes significantly to the UV-Vis spectrum. The nitro group (—NO₂) acts as a strong chromophore and an electron-withdrawing group, which can lead to charge-transfer bands. iu.edu The benzene (B151609) ring itself has characteristic π → π* transitions. The combination of the nitro group and the carboxylic acid group on the benzene ring will influence the energy and intensity of these transitions. Studies on similar nitroaromatic compounds have shown that the position of the nitro group can affect the absorption maxima. rsc.org
Table 1: Predicted UV-Vis Absorption Characteristics and Electronic Transitions for this compound
| Structural Moiety | Expected Transition Type | Anticipated Wavelength Region (nm) | Notes |
| Naphthalene Ring | π → π | ~220-320 | The exact λmax will be influenced by the substitution pattern and solvent. |
| Nitro-substituted Benzene Ring | π → π and n → π | ~250-350 | The nitro group can introduce charge-transfer characteristics to the transitions. |
| Carboxylic Acid Group | n → π | Weak, often obscured | This transition is typically of low intensity and may be masked by stronger absorptions. |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of the elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₁₇H₁₁NO₄. The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms.
The process of confirming the molecular formula using HRMS involves ionizing the sample (e.g., through electrospray ionization - ESI) and then measuring the m/z of the resulting molecular ion (or a related adduct, such as [M+H]⁺ or [M-H]⁻). The experimentally measured exact mass is then compared to the theoretical exact mass for the proposed molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correctness of the assigned molecular formula.
Table 2: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₁NO₄ |
| Theoretical Exact Mass | 293.0688 u |
| Expected Ion in Positive Mode ([M+H]⁺) | 294.0761 u |
| Expected Ion in Negative Mode ([M-H]⁻) | 292.0615 u |
Note: The theoretical exact masses are calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). Experimental values obtained from HRMS analysis are expected to be in very close agreement with these theoretical values.
In addition to confirming the molecular formula, the fragmentation pattern observed in the MS/MS spectrum of the parent ion can provide further structural information, helping to piece together the different components of the molecule.
Prediction of Spectroscopic Parameters via Computational MethodsWhile computational methods are often used to predict spectroscopic data (like IR or NMR spectra), such predictions for this compound are not found in the reviewed literature.
Theoretical and Computational Chemistry Studies of this compound
This article focuses on the theoretical and computational chemistry studies of the chemical compound this compound. The content is structured to address specific areas of computational analysis as outlined.
Theoretical and Computational Chemistry Studies
Computational chemistry provides valuable insights into the properties and reactivity of molecules. For many novel or complex organic compounds, theoretical studies are employed to predict characteristics and understand behavior at a molecular level. However, a thorough review of scientific literature and chemical databases reveals a notable absence of specific computational studies for 3-(Naphthalen-2-YL)-5-nitrobenzoic acid.
There are no available research articles or published data that provide computational insights into the reaction mechanisms and selectivity of this compound. While computational studies on the reaction mechanisms of other nitrobenzoic acids or naphthalene (B1677914) derivatives exist, these findings are not directly applicable to the specific stereo-electronic profile of the title compound. chemsrc.com Studies on related molecules often employ methods like Density Functional Theory (DFT) to explore reaction pathways, transition states, and the factors governing regioselectivity, but such analyses for this compound have not been documented.
No specific Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies have been published for this compound. QSAR models are developed to correlate the chemical structure of compounds with their physicochemical properties or biological activities. Similarly, molecular docking is used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein. The development of such models requires a dataset of structurally related compounds with measured activities, which is not available for this particular compound. Therefore, there are no established QSAR models or reported molecular docking simulations that correlate the structure of this compound with any physicochemical parameters.
Coordination Chemistry and Metal Organic Frameworks
Ligand Design Principles for 3-(Naphthalen-2-YL)-5-nitrobenzoic acid in Coordination Chemistry
The design of ligands is a cornerstone in the construction of coordination polymers and MOFs, dictating the resulting architecture and properties. For this compound, several key features are crucial for its function as a ligand. The primary coordination site is the carboxylate group (-COOH), which can deprotonate to form strong bonds with metal ions. The nitro group (-NO2) and the extensive π-system of the naphthalene (B1677914) ring also play significant roles in modulating the electronic properties and influencing the supramolecular assembly.
The versatility of benzoate (B1203000) ligands in bioinorganic chemistry stems from the various coordination modes of the carboxylate group. nih.gov The presence of the electron-withdrawing nitro group on the benzoic acid ring can influence the electronic density of the carboxylate oxygen atoms, thereby affecting the strength and nature of the metal-ligand bonds. Furthermore, the bulky naphthalene group introduces steric hindrance that can direct the self-assembly process, potentially leading to the formation of specific, non-interpenetrated framework structures. In related systems, the geometry of the ligand has been shown to be a critical factor in driving the formation of different coordination polymers.
Synthesis and Characterization of Coordination Complexes with this compound
While specific synthesis protocols for coordination complexes of this compound are not detailed in the available literature, general methods for preparing complexes with similar nitro-containing ligands can be extrapolated. Common synthesis techniques include hydrothermal and solvothermal methods, as well as self-assembly in solution. nih.gov These methods typically involve reacting a metal salt (such as acetates, chlorides, or nitrates) with the ligand in a suitable solvent, often under elevated temperatures to promote crystallization. nih.gov
The characterization of any resulting complexes would likely employ a suite of standard analytical techniques. Infrared (IR) spectroscopy would be used to confirm the coordination of the carboxylate group to the metal center, typically observed as a shift in the characteristic C=O stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of the complex in solution. nih.gov For solid-state materials, powder X-ray diffraction (PXRD) would be essential to verify the crystalline nature and phase purity of the synthesized product. nih.gov
Table 1: Potential Synthesis Methods for Metal Complexes of this compound
| Method | Description | Potential Advantages |
|---|---|---|
| Hydrothermal/Solvothermal Synthesis | Reaction of metal salts and the ligand in a sealed vessel under autogenous pressure and elevated temperature. nih.gov | Can produce highly crystalline, stable frameworks. |
| Self-Assembly in Solution | Slow evaporation of a solution containing the metal salt and ligand to induce crystallization. nih.gov | Simple method that can yield high-quality single crystals for X-ray diffraction. |
Structural Elucidation of Metal-3-(Naphthalen-2-YL)-5-nitrobenzoic acid Complexes via X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination complexes. Although no specific crystal structures for complexes of this compound have been reported, analysis of related compounds provides a strong basis for predicting its structural behavior.
The carboxylate group of this compound is expected to be the primary binding site for metal ions. Based on studies of other benzoate derivatives, several coordination modes are possible. nih.gov These include:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, linking them together.
The nitro group can also participate in coordination, although this is less common for 3d transition metals compared to the carboxylate group. nih.gov In some instances, the oxygen atoms of the nitro group can act as weak donors, potentially leading to higher-dimensional networks. nih.gov The interplay between the coordination of the carboxylate and the potential involvement of the nitro group would be a key feature of the resulting crystal structures.
The geometry around the metal center in a complex with this compound would be determined by the coordination number of the metal ion and the nature of the ligand and any co-ligands present. For example, in related MOFs, metal ions like Cd(II) and Ni(II) have been observed in distorted pentagonal bipyramidal, octahedral, and square planar geometries. nih.gov The electronic structure of the complexes would be influenced by the electron-withdrawing nature of the nitro group and the extensive conjugation of the naphthalene moiety. These features could be probed by techniques such as UV-Vis spectroscopy and computational methods like Density Functional Theory (DFT), which has been used to analyze the electronic properties of similar metal complexes. researchgate.net
Table 2: Predicted Structural Features of Metal-3-(Naphthalen-2-YL)-5-nitrobenzoic acid Complexes
| Feature | Predicted Possibilities | Basis for Prediction |
|---|---|---|
| Metal Coordination Environment | Octahedral, Square Planar, Tetrahedral, etc. | Dependent on metal ion and stoichiometry; observed in related nitrobenzoate complexes. nih.gov |
| Carboxylate Coordination Mode | Monodentate, Bidentate (chelating or bridging) | Common for carboxylate-based ligands in coordination polymers. nih.gov |
| Nitro Group Involvement | Possible weak coordination or hydrogen bonding | Observed in some nitro-containing ligand complexes, contributing to network stability. nih.gov |
Supramolecular Assembly and Extended Architectures (e.g., MOFs)
The combination of a rigid naphthalene backbone and multiple coordination sites in this compound makes it a prime candidate for the construction of supramolecular assemblies and extended architectures like MOFs. The self-assembly process would be guided by the formation of coordination bonds between the carboxylate groups and metal centers.
The resulting architecture could range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers or three-dimensional (3D) frameworks. epa.gov The specific topology would be highly dependent on the coordination geometry of the metal ion and the bridging nature of the ligand. The bulky naphthalene group could act as a "spacer," potentially leading to porous materials with cavities capable of hosting guest molecules. In related systems, the use of co-ligands has been shown to be an effective strategy for tuning the dimensionality and topology of the resulting frameworks. nih.gov The formation of interpenetrating networks, where multiple frameworks grow through one another, is also a possibility, though the steric bulk of the naphthalene might disfavor this. nih.gov The design and synthesis of MOFs from ligands like this compound remains an area with potential for the discovery of new materials with interesting structural and functional properties. nih.gov
Solid State Chemistry and Crystal Engineering
Crystal Growth Techniques for 3-(Naphthalen-2-YL)-5-nitrobenzoic acid
The cultivation of high-quality single crystals is essential for the definitive determination of a molecule's three-dimensional structure via X-ray diffraction. For organic compounds like this compound, several solution-based methods are commonly employed to achieve this.
Slow Evaporation: This is the most common and straightforward technique for growing single crystals. researchgate.netresearchgate.net A solution of the compound is prepared in a suitable solvent or solvent mixture until it is nearly saturated. The container is then loosely covered, allowing the solvent to evaporate slowly over days or weeks. researchgate.net As the solvent volume decreases, the solution becomes supersaturated, promoting nucleation and subsequent crystal growth. researchgate.net The slow rate is crucial to allow molecules sufficient time to arrange themselves into a well-ordered crystal lattice. This method has been successfully used to grow crystals of related chalcone (B49325) derivatives containing naphthalene (B1677914) moieties. researchgate.net
Slow Cooling: This method relies on the principle that the solubility of many compounds decreases as the temperature is lowered. researchgate.net A saturated or near-saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This gradual decrease in temperature induces supersaturation and crystallization.
Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is highly soluble. This solution is then placed in a sealed chamber containing a "precipitant" or "anti-solvent"—a liquid in which the compound is insoluble but which is miscible with the solvent. researchgate.net The precipitant slowly diffuses in the vapor phase into the solution of the compound. This gradually lowers the solubility of the compound in the mixed solvent system, leading to the formation of crystals. researchgate.net This method is often considered to yield the highest quality crystals as it allows for very slow and controlled changes in solubility. researchgate.net
The choice of solvent is critical in all these techniques, as it influences solubility, molecular conformation in solution, and the potential for incorporating solvent molecules into the crystal lattice (pseudopolymorphism).
Intermolecular Interactions and Molecular Packing in Crystalline this compound
The crystal structure of this compound is stabilized by a hierarchy of non-covalent interactions. nih.govmdpi.com These interactions, ranging from strong hydrogen bonds to weaker π-stacking and C-H…π forces, act in concert to create a stable, three-dimensional supramolecular architecture. rsc.org The analysis of similar structures, such as 2-nitrobenzoic acid and co-crystals of naphthoic acid, provides significant insight into the interactions at play. nih.govmdpi.com
The most significant intermolecular interaction in the crystal structure of this compound is the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids almost universally form robust centrosymmetric dimers through a pair of O-H···O hydrogen bonds. researchgate.net This specific and highly directional interaction creates a cyclic motif known as an R²₂(8) graph set, which is a very stable and common feature in the crystal structures of benzoic acid and its derivatives. researchgate.netnih.gov
Beyond this primary interaction, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This allows for the formation of weaker C-H···O hydrogen bonds, where activated C-H donors from the aromatic rings of neighboring molecules interact with the nitro group, further stabilizing the crystal lattice. nih.gov
| Parameter | Typical Value Range | Description |
|---|---|---|
| Centroid-to-Centroid Distance | 3.5 - 4.0 Å | The distance between the geometric centers of the two interacting aromatic rings. researchgate.net |
| Interplanar Angle | 0° - 10° | The angle between the planes of the two aromatic rings, indicating a near-parallel arrangement. |
| Slip Angle | 15° - 30° | The angle describing the offset or displacement of one ring relative to the other. |
C-H…π interactions are another important class of weak hydrogen bonds that contribute to the crystal packing. nih.gov In these interactions, a C-H bond from an aromatic ring acts as a weak acid (donor), interacting with the electron-rich π-cloud of an adjacent naphthalene or nitrophenyl ring (acceptor). mdpi.comresearchgate.net These interactions are highly directional and help to organize the molecules in orientations that are not strictly parallel, connecting the primary structural motifs formed by hydrogen bonding and π-π stacking into a cohesive three-dimensional network. mdpi.com
| Parameter | Typical Value Range | Description |
|---|---|---|
| H···π Centroid Distance | 2.5 - 3.0 Å | The distance from the hydrogen atom to the centroid of the acceptor aromatic ring. |
| C-H···π Centroid Angle | 120° - 160° | The angle formed by the C-H bond and the line connecting the hydrogen to the ring centroid. mdpi.com |
In addition to the interactions detailed above, other subtle forces contribute to the stability of the crystalline lattice. The nitro group, being highly electron-withdrawing, creates an electron-deficient π-system on the benzoic acid ring and can participate in specific "nitro–π" interactions with the electron-rich π-system of a neighboring naphthalene ring. rsc.orgresearchgate.net Furthermore, weak C-H···O contacts, involving the oxygen atoms of both the carboxyl and nitro groups, and O···O interactions between nitro groups on adjacent molecules, as seen in crystalline 2-nitrobenzoic acid, likely play a role in fine-tuning the final molecular packing. nih.gov These varied non-covalent interactions collectively define the unique solid-state structure of the compound. nih.gov
Polymorphism and Pseudopolymorphism of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Compounds with conformational flexibility are particularly prone to polymorphism, as different molecular conformations can pack in energetically distinct ways, leading to different crystal lattices. nih.gov this compound possesses significant conformational freedom, primarily in the torsion angle around the single bond connecting the naphthalene and benzoic acid rings.
Studies on analogous compounds, such as 2-(naphthalen-2-ylamino)-nicotinic acid, have shown that they are indeed polymorphic, with three different crystal forms being identified. uky.edu This strongly suggests that this compound is also likely to exhibit polymorphism. Each polymorph would have distinct physical properties, such as melting point, solubility, and stability.
Pseudopolymorphism refers to the phenomenon where solvent molecules are incorporated into the crystal lattice, forming solvates or hydrates (if the solvent is water). uky.edu The presence of strong hydrogen-bonding groups like the carboxylic acid makes the title compound a candidate for forming hydrates or other solvates during crystallization. A related compound, 2-(naphthalen-1-ylamino)-nicotinic acid, is known to form a stable hydrate, lending further support to the possibility that this compound could exhibit pseudopolymorphism depending on the crystallization solvent. uky.edu
Co-crystallization Strategies and Supramolecular Synthons for this compound
As of the latest available scientific literature, specific studies on the co-crystallization of this compound have not been reported. Consequently, there is no experimental data detailing specific co-crystallization strategies or the resulting supramolecular synthons for this particular compound.
The rational design of co-crystals hinges on the predictable formation of supramolecular synthons, which are robust intermolecular interactions between functional groups. For this compound, the key functional groups available for forming such synthons are the carboxylic acid group and the nitro group.
In theory, potential co-crystallization strategies would involve selecting co-formers with functional groups complementary to the carboxylic acid. These could include:
Pyridine derivatives: To form the robust carboxylic acid-pyridine heterosynthon.
Amides: To form carboxylic acid-amide heterosynthons.
Other carboxylic acids: To form carboxylic acid-carboxylic acid homodimers.
The nitro group and the naphthalene ring could also participate in weaker interactions, such as π-π stacking or C-H···O hydrogen bonds, which would further stabilize the resulting crystal lattice. However, without experimental studies, the specific synthons that would form preferentially remain hypothetical.
Application of Crystal Engineering Principles to this compound
There are currently no published studies detailing the application of crystal engineering principles to this compound. Crystal engineering is a field focused on designing and synthesizing crystalline solids with desired physicochemical properties, such as solubility, stability, and bioavailability, by controlling the intermolecular interactions.
For this compound, the application of crystal engineering would aim to:
Modify solubility and dissolution rate: By forming co-crystals with highly soluble co-formers.
Enhance physical stability: By creating a more stable crystalline form to prevent polymorphism issues.
Improve mechanical properties: By altering the crystal packing to improve tabletability for pharmaceutical applications.
These objectives would be pursued through the systematic selection of co-formers based on supramolecular synthon analysis and an understanding of the intermolecular forces at play. The assembly of the naphthalene moiety, the nitro group, and the carboxylic acid group would be directed to form specific, stable, three-dimensional architectures. The lack of experimental data means that the practical application of these principles to this specific compound has yet to be explored and documented.
Advanced Applications and Future Research Directions
Applications in Organic Synthesis as Versatile Intermediates
The reactivity of the carboxylic acid and the potential for transformations involving the nitro group and the naphthalene (B1677914) ring make 3-(Naphthalen-2-YL)-5-nitrobenzoic acid a valuable, yet likely underexplored, intermediate in the synthesis of complex organic molecules.
Precursor for Complex Heterocyclic Systems
The strategic placement of the reactive carboxylic acid and nitro group makes this compound a plausible starting material for the synthesis of novel heterocyclic systems. The carboxylic acid can be converted into a variety of functional groups, such as amides, esters, or acid chlorides, which can then participate in cyclization reactions. For instance, reduction of the nitro group to an amine would generate an aminobenzoic acid derivative. This intermediate could then undergo intramolecular condensation or be used as a building block for the synthesis of various nitrogen-containing heterocycles, such as benzoxazinones or quinolinones, which are important scaffolds in medicinal chemistry. The presence of the bulky naphthalene group could impart unique steric and electronic properties to the resulting heterocyclic systems.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most or all of the atoms of the starting materials. The structure of this compound, featuring a carboxylic acid, an aromatic ring amenable to functionalization, and a reducible nitro group, presents multiple opportunities for its use in MCRs. For example, the carboxylic acid functionality could be employed in Passerini or Ugi reactions. Following an MCR, the nitro group could be chemically modified in a subsequent step to introduce further complexity and diversity to the synthesized molecular library. The naphthalene unit would ensure that the resulting products possess a significant degree of aromatic character and potential for π-π stacking interactions.
Potential in Materials Science and Functional Materials
The combination of the extended π-system of the naphthalene ring and the electron-withdrawing nature of the nitro group suggests that this compound and its derivatives could exhibit interesting properties for applications in materials science.
Non-Linear Optical (NLO) Properties
Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant second- and third-order non-linear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light and have potential applications in optical data storage, signal processing, and telecommunications. In this compound, the naphthalene group can act as a π-bridge and part of the donor system, while the nitro group serves as a strong electron acceptor. The benzoic acid moiety provides a site for further functionalization to fine-tune the NLO response. Theoretical and experimental studies on related naphthalene derivatives have shown that the position and nature of donor and acceptor groups significantly influence the hyperpolarizability of the molecule.
Table 1: Potential NLO Properties of Functionalized Naphthalene Derivatives
| Donor Group | Acceptor Group | π-Bridge | Potential NLO Effect |
| Naphthalene | Nitro Group | Benzoic Acid | Second- and Third-Order NLO |
| Amino-Naphthalene | Nitro Group | Benzoic Acid | Enhanced NLO Response |
| Methoxy-Naphthalene | Cyano Group | Benzoic Acid | Tunable NLO Properties |
This table is illustrative and based on general principles of NLO materials design. Specific values for this compound are not available.
Optoelectronic Applications
Naphthalene derivatives are recognized for their fluorescence, photostability, and electroactivity, making them excellent candidates for organic electronic applications. The incorporation of a naphthalene moiety into π-conjugated systems can enhance their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nitro group in this compound can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a crucial parameter for designing n-type organic semiconductors. By converting the carboxylic acid to other functional groups, it may be possible to create novel materials with tailored charge transport properties for use in various optoelectronic devices.
Optical Switching Materials
The concept of molecular switches, which can reversibly change their properties in response to external stimuli like light, is a key area of research in functional materials. While azobenzene-based systems are the most studied photochromic materials, the integration of a naphthalene unit can modify the switching behavior. Furthermore, materials exhibiting strong reverse saturable absorption, a third-order NLO effect, are promising for optical limiting applications, which protect sensitive optical sensors from high-intensity light. The combination of the extended π-system of naphthalene and the charge-transfer characteristics induced by the nitro group in this compound could be explored for the development of novel optical switching and limiting materials.
Development of Novel Polymeric Materials
The bifunctional nature of this compound, possessing a carboxylic acid group suitable for polymerization and a large, rigid naphthalene unit, makes it a promising monomer for the synthesis of high-performance polymers. The incorporation of this monomer into polymer chains could lead to materials with unique and desirable properties.
The carboxylic acid group allows for its use in polycondensation reactions to form polyesters and polyamides. capes.gov.br The introduction of the bulky naphthalene ring into the polymer backbone is expected to enhance thermal stability and mechanical strength, a known advantage of incorporating aromatic and particularly naphthalene-based structures into polymers. mdpi.comnih.govnih.gov For instance, polyamides containing rigid aromatic structures are known for their exceptional thermal and mechanical behavior. mdpi.com Similarly, copolyesters derived from naphthalene dicarboxylic acid have shown enhanced glass transition temperatures and improved barrier properties. mdpi.comnih.gov
The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the polymer's properties. wikipedia.org It can increase the polymer's polarity, affecting its solubility and interaction with other materials. Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities, opening pathways to a variety of functional materials. wikipedia.org Aromatic polymers are increasingly being studied for functional applications, including as sensing materials, optically active materials, and for electrochromic applications. mdpi.com The combination of the naphthalene and nitrobenzoic acid moieties could lead to polymers with tailored chromogenic and fluorogenic properties. acs.org
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Influencing Structural Feature | Potential Advantage |
| High Thermal Stability | Rigid naphthalene backbone | Suitable for high-temperature applications. nih.govnih.gov |
| Enhanced Mechanical Strength | Aromatic structure, intermolecular interactions | Creates durable and robust materials. mdpi.com |
| Modified Solubility | Polar nitro group and non-polar naphthalene | Allows for processing in specific organic solvents. |
| Optical Properties | Naphthalene chromophore, nitro group | Potential for use in optical and electronic devices. nih.govacs.org |
| Chemical Reactivity | Carboxylic acid and nitro group | Monomer for polycondensation; post-polymerization modification. capes.gov.brwikipedia.org |
| Gas Barrier Properties | Rigid structure, potential for tight chain packing | Useful for packaging and membrane applications. mdpi.com |
The development of such polymers would involve synthesizing the monomer and then employing techniques like melt or solution polycondensation to create novel poly(arylene ether-ketone)s, polyesters, or polyamides. capes.gov.brnih.gov
Catalytic Applications
The structural features of this compound suggest its potential utility in the field of catalysis, either as a ligand in metal-based catalysts or as an organocatalyst.
The molecule contains both a carboxylic acid group and a nitroaromatic system, both of which can coordinate with metal ions. tandfonline.comresearchgate.net This allows it to act as a ligand in the formation of metal complexes. These complexes, particularly with transition metals, could exhibit significant catalytic activity. For example, metal complexes involving nitro-containing ligands have been studied for their catalytic activity in various reactions, including the reduction of other nitroaromatic compounds. tandfonline.comresearchgate.netmdpi.com The catalytic reduction of nitroaromatics is an important industrial process for the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and polymers. nih.gov Bimetallic heteronuclear complexes have shown effectiveness in the catalytic reduction of 4-nitrophenol. researchgate.net The naphthalene moiety could also influence the steric and electronic environment of the metal center, potentially tuning the catalyst's selectivity and activity.
Table 2: Potential Catalytic Applications of this compound and its Derivatives
| Catalytic Reaction | Role of the Compound | Potential Catalyst System |
| Nitroaromatic Reduction | Ligand | Metal complexes (e.g., with Co, Ni, La, Gd). tandfonline.comresearchgate.netdntb.gov.ua |
| Cross-Coupling Reactions | Ligand | Palladium or other transition metal complexes. |
| Oxidation Reactions | Ligand | Metal complexes activating oxidants. |
| Epoxidation | Catalyst | Magnetite nanoparticles functionalized with the carboxylic acid. nih.gov |
| Esterification/Amidation | Organocatalyst | The carboxylic acid group itself. |
Future studies in this area would involve synthesizing metal complexes with this compound as a ligand and evaluating their catalytic performance in various organic transformations.
Future Research Directions for this compound
Currently, established synthetic routes specifically for this compound are not widely reported in the literature. A primary area of future research will be the development of efficient and scalable synthetic methods. Several potential strategies could be explored:
Cross-Coupling Reactions: A highly plausible route involves the Suzuki or other palladium-catalyzed cross-coupling reactions. This would typically involve reacting a di-substituted benzoic acid derivative, such as 3-bromo-5-nitrobenzoic acid, with 2-naphthylboronic acid.
Nitration of a Precursor: An alternative pathway is the direct nitration of 3-(naphthalen-2-yl)benzoic acid. uni.luoakwoodchemical.com This would first require an efficient synthesis of the naphthalenyl benzoic acid precursor. The nitration of benzoic acid itself typically yields a mixture of isomers, with the meta product being major, suggesting this could be a viable, though potentially low-yielding, approach. wikipedia.org A less direct route could involve the nitration of a methyl benzoate (B1203000) derivative followed by hydrolysis to the carboxylic acid. wikipedia.orgorgsyn.org
Domino Reactions: The development of domino or one-pot reactions starting from simpler, commercially available precursors could offer a more atom-economical and efficient synthesis. acs.org For instance, a domino reaction involving 2-pyrones and electron-poor alkenes has been proposed for the synthesis of other functionalized aromatic carboxylic acids. acs.orgacs.org
A thorough understanding of the properties and reactivity of this compound and its derivatives will require the application of advanced characterization techniques.
Polymerization Monitoring: For the development of novel polymers, in-situ characterization techniques are invaluable. Real-time Fourier-transform infrared (FTIR) and Raman spectroscopy can continuously monitor the concentration of monomers and polymers, providing crucial data on reaction kinetics and conversion rates. mt.comyoutube.comrsc.org This allows for precise control over the polymerization process to tailor the final properties of the material. mt.com
Structural and Electronic Properties: The electronic properties of naphthalene derivatives can be investigated using experimental techniques like transient photocurrent measurements, complemented by theoretical modeling to understand charge carrier transport. tandfonline.com
Molecular Dynamics Simulations: Computational methods, such as molecular dynamics simulations, can provide insights into the process of in situ polymerization, helping to understand the growth and conformation of nascent polymer chains at a molecular level. acs.org
Catalyst Characterization: When used in catalysis, techniques like X-ray crystallography and various spectroscopic methods will be essential to determine the structure of the metal complexes and to study the catalytic cycle and intermediates. Electrospray-ionization mass spectrometry (ESI-MS) is a promising method for the in-situ analysis of polymerization reactions, allowing for the direct observation of growing polymer chains and active centers. nih.gov
In line with the principles of green chemistry, future research should focus on developing sustainable methods for both the synthesis and application of this compound.
Green Synthetic Routes: This involves minimizing waste, using less hazardous reagents, and improving energy efficiency. Research could focus on catalytic methods that use earth-abundant metals, or even metal-free approaches. numberanalytics.com The use of renewable resources and environmentally benign solvents, such as water, should be prioritized. acs.orgmdpi.com For example, protocols for the synthesis of carboxylic acids using hydrogen peroxide in water with a recyclable catalyst have been reported for other aldehydes. mdpi.com The development of direct amidation of carboxylic acids using reusable catalysts is also a key area of sustainable synthesis. researchgate.net
Recyclable Materials: When developing polymers or catalysts based on this compound, designing for recyclability will be crucial. This could involve creating polymers that can be easily depolymerized back to the monomer or developing heterogeneous catalysts that can be readily separated from the reaction mixture and reused multiple times.
The unique combination of a naphthalene core, a nitro group, and a carboxylic acid functionality makes this compound a promising candidate for several emerging material technologies.
Organic Electronics: Naphthalene derivatives are widely studied for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govgatech.edursc.org The extended π-system of the naphthalene moiety can facilitate charge transport, while the electron-withdrawing nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the material suitable as an n-type semiconductor. rsc.orgacs.org The carboxylic acid group provides a handle for further functionalization or for anchoring the molecule to surfaces. Naphthalene diimides, for example, are considered strong alternatives to fullerenes in organic electronics. gatech.edursc.org
Functional Polymers and Membranes: Aromatic polymers are being developed for a range of advanced applications, including separation membranes, sensors, and biomedical devices. mdpi.comnih.govnih.gov The introduction of this compound as a monomer could lead to polymers with tailored properties for these applications. For instance, the rigidity of the naphthalene unit could enhance the selectivity of separation membranes, while the functional groups could be used to create sensor materials that respond to specific analytes. nih.gov
Luminescent Probes: Naphthalene derivatives often exhibit strong fluorescence with high quantum yields and photostability, making them excellent candidates for fluorescent probes for detecting ions or biomolecules. nih.gov The specific substitution pattern of this compound could be exploited to design novel sensors.
Table 3: Potential Emerging Technology Applications
| Emerging Technology | Relevant Properties of the Compound/Derived Materials |
| Organic Field-Effect Transistors (OFETs) | π-conjugated naphthalene system, electron-withdrawing nitro group (n-type character). gatech.edursc.org |
| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic and optical properties, potential for high fluorescence. nih.govgatech.edu |
| Polymer-based Solar Cells | Potential as an electron acceptor material. kaist.ac.kr |
| Chemical Sensors | Functional groups for analyte interaction, potential for fluorescence quenching/enhancement. nih.gov |
| High-Performance Membranes | Rigid polymer backbone for selectivity, tunable polarity. nih.gov |
| Advanced Biomedical Materials | Potential for creating biocompatible polymers with specific functionalities. nih.gov |
Q & A
Basic: What are the common synthetic routes for preparing 3-(naphthalen-2-yl)-5-nitrobenzoic acid, and how can regioselectivity be controlled during nitration?
Answer:
The synthesis typically involves a multi-step approach:
Suzuki-Miyaura Coupling : Aryl halides (e.g., 3-bromo-5-nitrobenzoic acid) are coupled with naphthalen-2-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O/Na₂CO₃ at 80–100°C .
Nitration : Direct nitration of 3-(naphthalen-2-yl)benzoic acid requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Regioselectivity is influenced by steric and electronic factors; the nitro group preferentially occupies the meta position relative to the electron-withdrawing carboxylic acid group.
Characterization : Confirm regiochemistry via (splitting patterns of aromatic protons) and LC-MS for molecular weight validation.
Advanced: How can hydrogen-bonding patterns in this compound crystals be systematically analyzed to predict supramolecular assembly?
Answer:
Use graph set analysis (G. R. Desiraju, J. Bernstein) to classify hydrogen bonds:
- Donor-Acceptor Pairs : Carboxylic acid (-COOH) acts as a donor, while nitro (-NO₂) and carbonyl (C=O) groups serve as acceptors.
- Graph Set Notation : Identify motifs like (dimers) or (chains) using software such as Mercury or PLATON .
Example : In related nitrobenzoic acid derivatives, carboxylic acid dimers form robust motifs, while nitro groups participate in weaker C–H···O interactions. Validate predictions via single-crystal XRD and compare with databases (e.g., Cambridge Structural Database).
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Toxicity : Nitroaromatic compounds may exhibit mutagenicity. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in airtight containers away from reducing agents to prevent explosive decomposition.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can SHELXL refine the crystal structure of this compound when twinning or disorder is present?
Answer:
- Twinning : Use the TWIN and BASF commands in SHELXL to model twinning ratios and refine twin laws. Validate with the R1 and wR2 residuals .
- Disorder : Apply PART and SUMP constraints to split disordered atoms (e.g., rotating naphthalene groups). Use ISOR to restrain anisotropic displacement parameters.
Workflow : Process data with WinGX , visualize with ORTEP , and cross-check hydrogen bonds with PLATON .
Advanced: How can derivatives of this compound be designed as ligands for metal-organic frameworks (MOFs)?
Answer:
- Functionalization : Introduce phosphonic (-PO₃H₂) or amino (-NH₂) groups at the benzoic acid moiety to enhance metal coordination (e.g., Zr⁴⁺, Cu²⁺) .
- Synthesis : Use microwave-assisted solvothermal synthesis (e.g., DMF/H₂O at 120°C for 24 hr) to crystallize MOFs.
- Characterization : Analyze porosity via BET surface area measurements and topology with PXRD /SCXRD . Compare with simulated patterns from Mercury .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- NMR : (DMSO-d₆) shows aromatic protons (δ 8.2–8.8 ppm for nitro groups) and carboxylic acid proton (δ ~13 ppm).
- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- HRMS : Confirm molecular ion ([M-H]⁻) with <2 ppm error .
Advanced: How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices (, ) and electrostatic potential maps. The nitro group deactivates the ring, directing electrophiles to the naphthalene moiety.
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS. Compare with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
